3-Fluorophenetrazine Hydrochloride

Catalog No.
S1806698
CAS No.
M.F
C₁₂H₁₇ClFNO
M. Wt
245.72
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenetrazine Hydrochloride

Product Name

3-Fluorophenetrazine Hydrochloride

Molecular Formula

C₁₂H₁₇ClFNO

Molecular Weight

245.72

Synonyms

3-Ethyl-2-(3-fluorophenyl)morpholine Hydrochloride

3-Fluorophenetrazine Hydrochloride, also known as 3-Fluorophenmetrazine, is a synthetic compound belonging to the phenylmorpholine class. It is a fluorinated analogue of phenmetrazine, a stimulant that was previously used clinically as an appetite suppressant in Europe during the 1950s and 1960s. The compound has gained attention as a designer drug and is often encountered in online markets. Its chemical structure is characterized by the molecular formula C11H14FNOC_{11}H_{14}FNO and a molecular weight of approximately 195.23 g/mol .

3-Fluorophenetrazine Hydrochloride typically appears as a white, solid crystalline powder, but it can also be found in various forms such as colored pellets or tablets . The compound exhibits stimulant properties and acts primarily as a norepinephrine-dopamine releasing agent, which contributes to its psychoactive effects .

. Initially, bromination of fluoropropiophenone leads to the formation of α-bromo-fluoropropiophenone. This intermediate is then reacted with ethanolamine to yield 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one. A subsequent reduction step using sodium borohydride facilitates the formation of the morpholine ring through cyclization reactions involving concentrated sulfuric acid .

The final product can be converted into its hydrochloride salt form, which enhances its stability and solubility for various applications .

The biological activity of 3-Fluorophenetrazine Hydrochloride is primarily linked to its role as a sympathomimetic stimulant. It functions by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness, euphoria, and increased energy levels. The compound has demonstrated EC50 values of approximately 30 nM for dopamine and 43 nM for norepinephrine release, indicating significant potency compared to other stimulants .

In terms of metabolism, studies have shown that 3-Fluorophenetrazine is primarily excreted unchanged in urine, with some metabolites resulting from aryl hydroxylation and N-oxidation processes .

The synthesis methods for 3-Fluorophenetrazine Hydrochloride have been adapted from established protocols for related compounds. The primary method involves:

  • Bromination: Starting with fluoropropiophenone.
  • Reaction with Ethanolamine: To form an intermediate compound.
  • Reduction: Using sodium borohydride to yield the morpholine structure.
  • Cyclization: Facilitated by concentrated sulfuric acid.
  • Formation of Hydrochloride Salt: To enhance stability.

This multi-step synthesis allows for the production of high-purity samples suitable for research and potential pharmaceutical applications .

3-Fluorophenetrazine Hydrochloride has garnered interest primarily in research contexts due to its psychoactive properties. Its applications include:

  • Research Chemical: Studied for its stimulant effects and potential therapeutic uses.
  • Analytical Chemistry: Used in studies involving drug metabolism and pharmacokinetics.
  • Designer Drug Market: Frequently encountered in illicit drug markets as a recreational stimulant.

Due to its structural similarity to phenmetrazine, there are ongoing investigations into its safety profile and potential medical applications .

Interaction studies of 3-Fluorophenetrazine Hydrochloride indicate that it may interact with various substances, enhancing or altering their effects. Notable interactions include:

  • Alcohol: Potentially increasing euphoric effects.
  • Other Stimulants: Such as MDMA or methamphetamine, which may lead to compounded stimulant effects.
  • Monoamine Oxidase Inhibitors: Could increase risk of adverse reactions due to elevated neurotransmitter levels.

These interactions necessitate caution when combining this compound with other drugs or substances .

3-Fluorophenetrazine Hydrochloride shares structural similarities with several other compounds within the phenylmorpholine class. Below is a comparison highlighting its uniqueness:

Compound NameStructural CharacteristicsUnique Features
PhenmetrazineNon-fluorinated analogueHistorically used as an appetite suppressant
2-FluorophenmetrazineFluorinated at position 2Different pharmacological profile due to positional change
4-FluorophenmetrazineFluorinated at position 4Exhibits different potency and effects compared to 3-FPM
3-ChlorophenmetrazineChlorinated analogueDifferent halogen substitution alters activity
3-FluoromethamphetamineFluorinated methamphetamineShares stimulant properties but differs in structure

These compounds illustrate how variations in halogen substitution can significantly influence the biological activity and pharmacological profiles of similar molecules within this class .

Dates

Modify: 2023-07-20

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